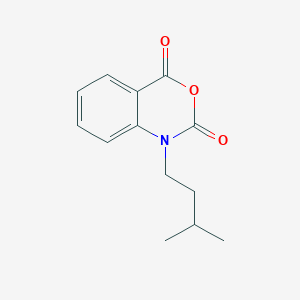

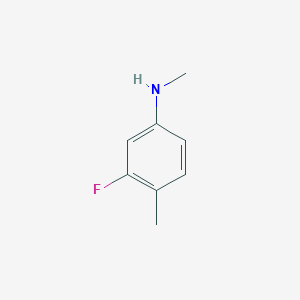

3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole” likely belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, a simple and efficient domino protocol for the selective synthesis of difluoromethyl and fluoromethyl quinazolin(thi)ones was established from readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor .Scientific Research Applications

Synthetic Utility in Organic Chemistry

The chloromethyl analogue of oxazoles, such as 3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole, has been demonstrated to be an effective reactive scaffold. It can be used in substitution reactions to prepare various derivatives including alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles. The bromomethyl analogue provides a more reactive alternative, useful in the alkylation of stabilized carbanions and in the synthesis of compounds like Oxaprozin (Patil & Luzzio, 2016).

Coordination Chemistry and Catalysis

Oxazole ligands, including this compound derivatives, have been widely used in transition metal-catalyzed asymmetric organic syntheses. They offer versatility in ligand design, straightforward synthesis from readily available precursors, and the ability to modulate chiral centers near the donor atoms. These characteristics have been extensively utilized in coordination chemistry and catalysis (Gómez, Muller, & Rocamora, 1999).

Synthetic Methodologies and Heterocyclic Chemistry

This compound has played a role in advancing the methodologies for synthesizing heterocyclic compounds. The synthesis of 2-aryl-4-chloromethyl-5-methyl-1,3-oxazoles showcases a method providing high regioselectivity and moderate to good yields, highlighting the compound's utility in creating complex heterocyclic structures (Yamane, Mitsudera, & Shundoh, 2004).

Drug Discovery and Pharmaceutical Applications

The extensive research into 1,3-oxazole and its derivatives, including those related to this compound, has led to their recognition as important structures in medicinal, pharmaceutical, agrochemical, and material sciences. Their versatility and structural significance make them crucial scaffolds in drug discovery and pharmaceutical applications (Shinde et al., 2022).

Click Chemistry and Heterocyclic Scaffold Development

2, 4, 5-Trisubstituted oxazoles, derivable from this compound, have been used to develop extended heterocyclic scaffolds, essential in the field of click chemistry. This reflects the compound's versatility in synthetic organic chemistry and its role in developing pharmacologically active structures (Patil, Luzzio, & Demuth, 2015).

Mechanism of Action

Target of Action

“3-(Chloromethyl)-5-(difluoromethyl)-1,2-oxazole” could potentially interact with proteins or enzymes that have affinity for oxazole rings or difluoromethyl groups . The exact targets would depend on the specific biological context.

Mode of Action

The compound might interact with its targets through non-covalent interactions (like hydrogen bonding or van der Waals forces) or covalent bonding (like Michael addition or nucleophilic substitution), leading to changes in the target’s function .

Biochemical Pathways

The affected pathways would depend on the specific targets of “this compound”. Oxazole rings and difluoromethyl groups are found in various biologically active compounds, suggesting that this compound could potentially affect a wide range of biochemical pathways .

Pharmacokinetics

The ADME properties of “this compound” would depend on factors like its solubility, stability, and reactivity. The presence of the difluoromethyl group could potentially enhance the compound’s metabolic stability .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. It could potentially modulate the activity of its targets, leading to changes in cellular signaling, gene expression, or metabolic processes .

Action Environment

Environmental factors like pH, temperature, and the presence of other biomolecules could influence the action, efficacy, and stability of “this compound”. For example, the compound might be more stable and effective in certain pH ranges or temperatures .

Properties

IUPAC Name |

3-(chloromethyl)-5-(difluoromethyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF2NO/c6-2-3-1-4(5(7)8)10-9-3/h1,5H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXHHPNZZHHXAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1CCl)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(3-chlorobut-2-en-1-yl)sulfanyl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2559750.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(2-{[4-(dimethylamino)phenyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2559753.png)

![Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate](/img/structure/B2559758.png)

![3-Cyclopropylidene-8-(4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2559760.png)

![N-(4-ethoxy-2-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2559762.png)

![3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2559763.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2559767.png)